molecular formula C13H13N3O3 B4595954 5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B4595954
M. Wt: 259.26 g/mol
InChI Key: SWUQFLCGBUGRHL-UHFFFAOYSA-N
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Description

5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a phenethylamino group attached to the methylene bridge of the pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of phenethylamine with a suitable pyrimidinetrione precursor. One common method involves the condensation of phenethylamine with 2,4,6-trioxo-1,3,5-triazinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidinetrione derivatives.

Scientific Research Applications

5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The phenethylamino group is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-METHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • 5-[(2-BROMOANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • 5-[(4-CHLOROANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-hydroxy-5-(2-phenylethyliminomethyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-11-10(12(18)16-13(19)15-11)8-14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUQFLCGBUGRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
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5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
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5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
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5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 5
5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 6
5-[(PHENETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

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